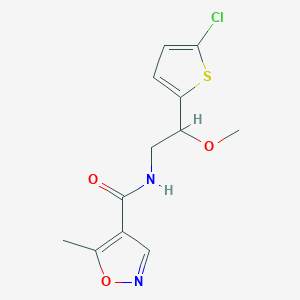
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in various fields of research. DCPIB is a potent and selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes.
作用機序
DCPIB acts as a selective inhibitor of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes. 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide are activated by cell swelling and play a key role in regulating cell volume and ion homeostasis. DCPIB inhibits 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide by blocking the chloride current through the channel, which leads to a decrease in cell volume and an increase in intracellular chloride concentration.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. In addition, DCPIB has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DCPIB is its selectivity for 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which allows for the specific inhibition of this channel without affecting other ion channels or cellular processes. However, one limitation of DCPIB is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. In addition, the use of DCPIB in vivo may be limited by its poor pharmacokinetic properties and potential toxicity.
将来の方向性
There are several potential future directions for research on DCPIB, including the development of more potent and selective inhibitors of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, the investigation of the role of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide in various physiological and pathological processes, and the evaluation of the therapeutic potential of DCPIB in various disease models. Additionally, the development of novel drug delivery systems may improve the pharmacokinetic properties of DCPIB and enhance its potential as a therapeutic agent.
合成法
DCPIB can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-3-formylchromone with 3-aminobenzoic acid to form the intermediate 2-(3-carboxyphenyl)imino-6,8-dichlorochromene-3-carboxylic acid, which is then converted to DCPIB by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
科学的研究の応用
DCPIB has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, DCPIB has been shown to inhibit the swelling-activated chloride current in astrocytes, which may have implications for the treatment of brain edema and traumatic brain injury. In cancer research, DCPIB has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting that it may have potential as a cancer therapeutic. In cardiovascular research, DCPIB has been shown to inhibit the volume-regulated anion current in cardiac myocytes, which may have implications for the treatment of cardiac arrhythmias.
特性
IUPAC Name |
2-(3-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-4-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-2-8(5-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPGWLHFHEEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)
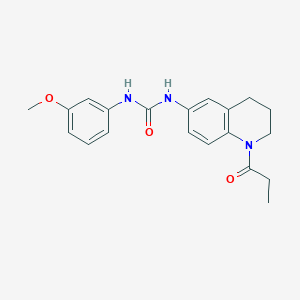
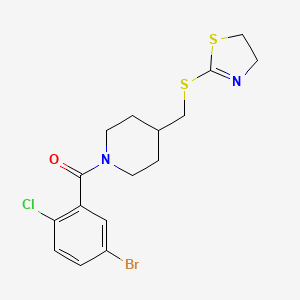
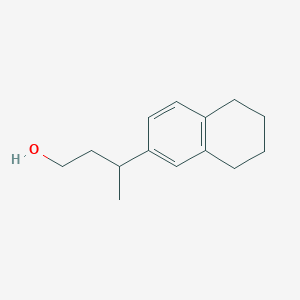
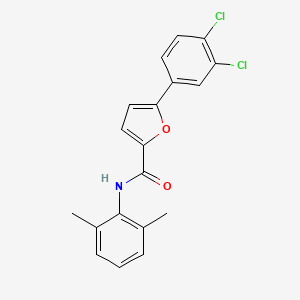
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)


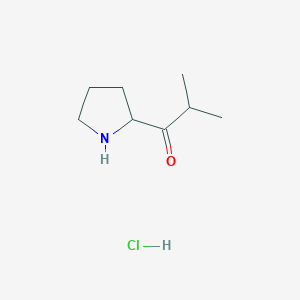

![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
